1,2-Benzisoxazole

Catalog No.
S567499
CAS No.
271-95-4
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzisoxazole

CAS Number

271-95-4

Product Name

1,2-Benzisoxazole

IUPAC Name

1,2-benzoxazole

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H

InChI Key

KTZQTRPPVKQPFO-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-benzisoxazole

Canonical SMILES

C1=CC=C2C(=C1)C=NO2

The exact mass of the compound 1,2-Benzisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Benzisoxazole is a bicyclic heteroaromatic scaffold comprising a benzene ring fused to an isoxazole ring. It serves as a critical pharmaceutical building block, primarily utilized in the synthesis of antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). From a procurement and process chemistry perspective, its core value lies in its unique balance of aromatic stability and specific reactivity—specifically, the lability of its N-O bond under controlled basic conditions (Kemp elimination) [1]. This allows it to function both as a stable pharmacophore in final drug formulations and as a versatile, ring-opening electrophilic nitrogen source in complex asymmetric syntheses.

Substituting 1,2-benzisoxazole with its structural isomers, such as 2,1-benzisoxazole (anthranil) or benzoxazole, fundamentally alters process chemistry and thermodynamic stability. 2,1-Benzisoxazole loses the resonance stabilization of the fused benzene ring, resulting in a highly reactive, less stable cyclohexadiene-like core that complicates scalable storage and handling [1]. Conversely, benzoxazole lacks the weak N-O bond entirely, rendering it inert to the mild base-catalyzed ring-opening required for downstream salicylonitrile synthesis or electrophilic amination[1]. Consequently, for workflows requiring specific N-O cleavage or intact benzisoxazole pharmacophore integration, generic substitution leads to complete synthetic failure or requires drastically harsher, lower-yielding conditions.

Thermodynamic Stability and Resonance Retention

1,2-Benzisoxazole maintains the full resonance stabilization of its fused benzene ring, unlike its isomer 2,1-benzisoxazole (anthranil), which adopts a less stable cyclohexadiene-like electronic structure. Quantum chemical calculations and thermodynamic data reveal that 1,2-benzisoxazole possesses a heat of formation >30 kcal/mol lower (more stable) than 2,1-benzisoxazole at 298 K [1]. This profound energetic difference dictates handling requirements and reaction window tolerances.

Evidence DimensionHeat of formation difference (thermodynamic stability) at 298 K
Target Compound DataRetains full benzene resonance stabilization
Comparator Or Baseline2,1-Benzisoxazole (>30 kcal/mol less stable due to loss of benzenoid resonance)
Quantified Difference>30 kcal/mol thermodynamic stability advantage for 1,2-benzisoxazole
ConditionsStandard state thermodynamic evaluation at 298 K

Ensures reliable shelf-life, reproducible batch-to-batch handling, and prevents premature thermal degradation during high-temperature synthetic steps in pharmaceutical manufacturing.

Controlled N-O Bond Cleavage via Kemp Elimination

The reactivity of 1,2-benzisoxazole is defined by its relatively weak N-O bond, which undergoes facile, base-catalyzed Kemp elimination to yield 2-hydroxybenzonitriles (salicylonitriles). In stark contrast, benzoxazole lacks this weak N-O linkage and its benzene resonance is unaffected by the fused ring, making it highly resistant to analogous mild base-catalyzed fragmentation [1]. This distinct cleavage pathway allows 1,2-benzisoxazole to be utilized under mild conditions where benzoxazole would remain completely inert.

Evidence DimensionSusceptibility to base-catalyzed ring opening
Target Compound DataRapid cleavage of N-O bond to form o-hydroxybenzonitrile
Comparator Or BaselineBenzoxazole (inert to mild base-catalyzed N-O cleavage)
Quantified DifferenceComplete divergence in reaction pathway (facile elimination vs. inertness) under identical basic conditions
ConditionsBase-catalyzed environment at ambient to moderate temperatures

Enables the use of 1,2-benzisoxazole as a highly specific, mild-condition precursor for salicylonitriles and as a reactive intermediate in target synthesis.

Utility as an Electrophilic Nitrogen Source in Hydroamination

1,2-Benzisoxazole functions as a highly effective electrophilic ammonia equivalent in copper-catalyzed asymmetric hydroamination of alkenes. By leveraging its specific N-O bond cleavage, it facilitates the synthesis of chiral primary amines with excellent enantioselectivity. Process optimization shows that competitive Kemp elimination can be effectively suppressed by utilizing lower polarity solvents and slow addition (e.g., via syringe pump), keeping the steady-state concentration of 1,2-benzisoxazole low to maximize productive catalyst turnover[1].

Evidence DimensionElectrophilic amination efficiency and side-reaction control
Target Compound DataHigh yield of chiral primary amines via controlled N-O cleavage
Comparator Or BaselineUncontrolled batch addition (results in competitive alkene reduction and salicylonitrile byproduct)
Quantified DifferenceSyringe-pump addition mitigates the competitive Kemp elimination pathway, shifting the reaction toward highly productive amination turnover
ConditionsCuH-catalyzed hydroamination in low-polarity solvents

Provides process chemists with a scalable, atom-economical reagent for synthesizing chiral primary amines without the need for harsh deprotection steps.

Pharmaceutical Scaffold Synthesis (Antipsychotics & Anticonvulsants)

1,2-Benzisoxazole is the direct structural precursor for critical CNS drugs, including risperidone, paliperidone, and zonisamide. Its thermodynamic stability ensures it survives multi-step functionalization without premature ring-opening [1].

Electrophilic Amination in Drug Discovery

Utilized as a practical electrophilic ammonia equivalent in copper-catalyzed asymmetric hydroaminations. Its unique N-O bond lability allows for the mild, enantioselective synthesis of chiral primary amines, a critical motif in modern therapeutics [2].

Precursor for Substituted Salicylonitriles

Exploiting its susceptibility to Kemp elimination, 1,2-benzisoxazole serves as a clean, base-catalyzed precursor to 2-hydroxybenzonitriles. This controlled fragmentation is highly valuable in materials science and agrochemical synthesis where direct cyanation of phenols is synthetically challenging [1].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

119.037113783 Da

Monoisotopic Mass

119.037113783 Da

Boiling Point

215.0 °C

Heavy Atom Count

9

LogP

1.63 (LogP)

UNII

D879RKM5NQ

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

271-95-4

Wikipedia

Benzisoxazole

Dates

Last modified: 08-15-2023

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